
5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid
説明
5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid, also known as MPP, is a chemical compound that has been extensively researched for its potential applications in various scientific fields. It is a sulfonated derivative of 1H-pyrazole and is known to exhibit a range of biochemical and physiological effects.
科学的研究の応用
5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid has been extensively researched for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. 5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid has also been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
作用機序
The exact mechanism of action of 5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid is not fully understood. However, it has been suggested that 5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid may exert its effects through the inhibition of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). 5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS). 5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid has also been shown to induce apoptosis in cancer cells and to improve insulin sensitivity in diabetic animals.
実験室実験の利点と制限
5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid has several advantages for lab experiments, including its high solubility in water and its stability under physiological conditions. However, it also has some limitations, such as its low bioavailability and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid. One potential area of investigation is the development of 5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid-based fluorescent probes for the detection of metal ions in biological samples. Another area of interest is the use of 5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid as a photosensitizer for photodynamic therapy. Additionally, further studies are needed to fully elucidate the mechanism of action of 5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid and to explore its potential applications in the treatment of various diseases, including cancer and diabetes.
Conclusion:
In conclusion, 5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid, or 5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid, is a chemical compound that has been extensively researched for its potential applications in various scientific fields. It exhibits a range of biochemical and physiological effects and has been investigated for its potential use in the treatment of various diseases. Further research is needed to fully elucidate the mechanism of action of 5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid and to explore its potential applications in the future.
特性
IUPAC Name |
5-(3-methyl-5-phenylpyrazol-1-yl)-2-phenoxybenzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S/c1-16-14-20(17-8-4-2-5-9-17)24(23-16)18-12-13-21(22(15-18)29(25,26)27)28-19-10-6-3-7-11-19/h2-15H,1H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQZJUKDDPCEGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=CC=CC=C2)C3=CC(=C(C=C3)OC4=CC=CC=C4)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methyl-5-phenylpyrazol-1-yl)-2-phenoxybenzenesulfonic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-ethoxy-5-(methoxymethyl)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B3819411.png)
![7-amino-5-mesityl-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B3819415.png)
![2-amino-4-[3-(ethoxymethyl)-2,4,6-trimethylphenyl]-4a,5,6,7-tetrahydro-1,3-naphthalenedicarbonitrile](/img/structure/B3819431.png)
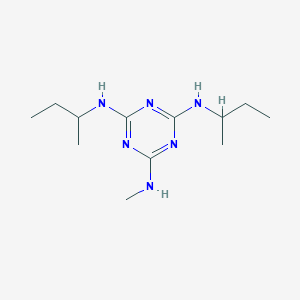
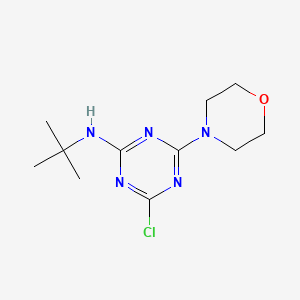
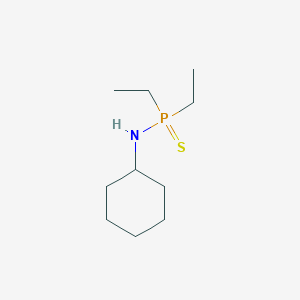

![2-[2-(4-ethylphenyl)-2-oxoethyl]-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide](/img/structure/B3819460.png)
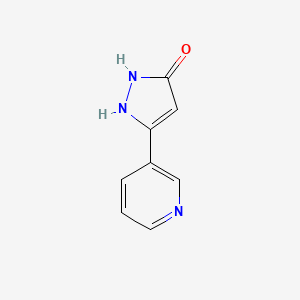

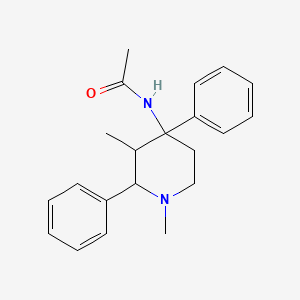

![1-(cyclohexylmethyl)-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B3819499.png)
